molecular formula C10H7ClF2O2 B3001867 Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate CAS No. 2309468-41-3

Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate

Cat. No.: B3001867
CAS No.: 2309468-41-3
M. Wt: 232.61
InChI Key: AJBBYPDJVIJJCU-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate is an α,β-unsaturated ester featuring a phenyl ring substituted with chlorine at position 3 and fluorine at positions 2 and 3. This substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, which activate the α,β-unsaturated system for conjugate additions or cycloadditions .

Properties

IUPAC Name

methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2O2/c1-5(10(14)15-2)6-3-4-7(12)8(11)9(6)13/h3-4H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBBYPDJVIJJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C1=C(C(=C(C=C1)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate typically involves the esterification of 2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in substitution reactions.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the chlorine or fluorine atoms.

    Reduction Reactions: Alcohol derivatives of the original ester.

    Oxidation Reactions: Carboxylic acids or other oxidized products.

Scientific Research Applications

Organic Synthesis

Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate serves as a vital building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including:

  • Michael Addition : The compound can undergo Michael addition reactions with nucleophiles to form new carbon-carbon bonds.
  • Aldol Condensation : It can participate in aldol condensation reactions to generate β-hydroxy esters.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as an antitumor agent . Its structural features allow it to interact with biological targets effectively. Case studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Agrochemical Development

The compound has applications in the development of agrochemicals, particularly as a precursor for designing new herbicides and insecticides. Its fluorinated structure enhances biological activity and selectivity against pests while minimizing environmental impact.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor properties of derivatives based on this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

DerivativeIC50 (µM)Cancer Cell Line
Compound A5.0MCF-7
Compound B7.5MCF-7

Case Study 2: Agrochemical Efficacy

In another study focusing on agrochemicals, researchers synthesized several derivatives of this compound and tested their efficacy as herbicides. The results showed that one derivative significantly inhibited the growth of Echinochloa crus-galli (barnyard grass) at concentrations as low as 10 ppm.

DerivativeGrowth Inhibition (%)Concentration (ppm)
Herbicide A8510
Herbicide B7010

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The molecular targets and pathways involved can vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound’s closest analogs differ in halogen placement, ester groups, or additional functional groups. Key examples include:

Compound Name Substituents (Phenyl Ring) Ester Group Molecular Formula Molecular Weight Key Properties/Applications
Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate 3-Cl, 2-F, 4-F Methyl C₁₀H₈ClF₂O₂ 214.62 High reactivity in conjugate additions
Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate 3-Cl, 4-F Methyl C₁₀H₈ClFO₂ 214.62 Similar reactivity, altered regioselectivity due to fluorine positioning
Methyl 2-(3,4-dichlorophenyl)prop-2-enoate 3-Cl, 4-Cl Methyl C₁₀H₈Cl₂O₂ 231.08 Increased lipophilicity; potential agrochemical use
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate 4-Cl (phenyl), 2-F,4-F (amino) Ethyl C₁₇H₁₃ClF₂N₂O₂ 350.75 Enhanced hydrogen bonding due to amino group; biological activity

Key Observations :

  • Halogen Effects : Dichloro analogs (e.g., 3,4-dichloro) exhibit higher molecular weights and lipophilicity, favoring membrane permeability in agrochemical applications .
  • Ester Group Influence : Ethyl esters (as in ) may improve metabolic stability compared to methyl esters, critical in drug design .
Physical and Chemical Properties
  • Melting Points : The acetic acid derivative (3-Chloro-2,4-difluorophenylacetic acid) melts at 107–110°C due to hydrogen bonding capability, whereas methyl esters typically have lower melting points .
  • Reactivity : The α,β-unsaturated ester moiety undergoes Michael additions; fluorine’s electronegativity enhances electrophilicity at the β-carbon .
  • Hydrogen Bonding: Compounds with amino groups (e.g., ) form stronger hydrogen bonds, influencing crystal packing and solubility .

Research Tools and Validation

  • Crystallography : SHELX programs () and ORTEP-III () are critical for resolving crystal structures, confirming substituent orientations.
  • Structure Validation : Tools like PLATON () ensure accuracy in bond lengths and angles, essential for comparing analogs.

Biological Activity

Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of agricultural and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₉ClF₂O₂
  • Molecular Weight : 232.63 g/mol
  • CAS Number : 20754-21-6

This compound exhibits biological activity primarily through its interaction with specific biological targets. Some of the notable mechanisms include:

  • Antifungal Activity : The compound has been shown to inhibit the growth of various phytopathogenic fungi. For instance, it effectively controls the infestation of plants by Corynespora cassiicola, a significant pathogen affecting crops. The mode of action involves disrupting fungal cell wall synthesis and function .
  • Antioxidant Properties : Studies have indicated that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for its potential application in preventing oxidative damage in cells .
  • Inhibition of Enzymatic Activity : The compound has been tested for its ability to inhibit specific enzymes linked to disease pathways. For example, it may interact with enzymes involved in inflammatory responses, suggesting potential anti-inflammatory effects .

Agricultural Applications

The primary application of this compound is in agriculture as a fungicide. Its effectiveness against various fungal pathogens makes it a candidate for crop protection strategies. Key findings include:

  • Field Trials : In controlled field trials, the application of this compound significantly reduced disease incidence caused by Corynespora cassiicola compared to untreated controls .

Medicinal Applications

Research into the medicinal properties of this compound is still emerging. Preliminary studies suggest potential applications in:

  • Cancer Research : Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

  • Field Efficacy Study : A study conducted on tomato plants demonstrated that applying this compound at specific concentrations resulted in a significant reduction in fungal infestations compared to standard treatments. The study highlighted a reduction in disease severity by over 60% when applied as part of an integrated pest management strategy.
  • In Vitro Testing for Antioxidant Activity : In laboratory settings, the compound was tested for its ability to reduce reactive oxygen species (ROS) levels in human cell lines. Results indicated a dose-dependent decrease in ROS levels, suggesting that it may offer protective effects against oxidative stress-related diseases .

Data Table

PropertyValue
Molecular FormulaC₁₀H₉ClF₂O₂
Molecular Weight232.63 g/mol
CAS Number20754-21-6
Antifungal EfficacyEffective against Corynespora cassiicola
Antioxidant ActivityDose-dependent ROS reduction

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